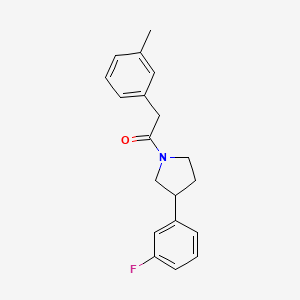
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as Fluroketamine, is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. It is a derivative of ketamine, a well-known anesthetic drug, and is classified as a research chemical. Fluroketamine has become a popular research chemical due to its potential therapeutic applications and its unique mechanism of action.
Aplicaciones Científicas De Investigación
Versatility in Synthesis
A study by Almansa et al. (2008) details a reaction involving a compound structurally similar to the one , demonstrating its potential in the synthesis of pyrazolo[3,4-b]pyridines. This process, characterized by its versatility, is significant for the preparation of combinatorial libraries, allowing for scaffold decoration in a single step (Almansa et al., 2008).
Fluorescent pH Sensor Development
Yang et al. (2013) explored a heteroatom-containing organic fluorophore demonstrating the effects of intramolecular charge transfer. Similar chemical structures may be utilized to create fluorescent pH sensors, showcasing potential applications in sensing acidic and basic organic vapors (Yang et al., 2013).
Polymer Synthesis and Properties
Pandule et al. (2014) synthesized conducting polymers based on compounds with structural similarities, exploring the effects of substituents on their properties. These findings highlight the potential of such compounds in creating materials with varied electrical conductivities and thermal stability (Pandule et al., 2014).
Exploration in Crystallography
Research by Balderson et al. (2007) on compounds with similar structures focused on hydrogen-bonding patterns in enaminones, contributing valuable insights into molecular interactions and crystal structure formation (Balderson et al., 2007).
Development of Anti-Neoplastic Agents
Mary et al. (2015) conducted a study on a molecular structure related to the chemical , exploring its potential as an anti-neoplastic agent. Their research encompassed molecular structure analysis and docking studies, highlighting possible applications in cancer treatment (Mary et al., 2015).
Organocatalytic Synthesis in Medicinal Chemistry
Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This method offers a new pathway in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Corrosion Inhibition in Industrial Applications
Hegazy et al. (2012) investigated Schiff bases for their corrosion inhibition efficiency, a study that implies potential industrial applications of structurally related compounds in protecting metals against corrosion (Hegazy et al., 2012).
Propiedades
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-4-2-5-15(10-14)11-19(22)21-9-8-17(13-21)16-6-3-7-18(20)12-16/h2-7,10,12,17H,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGDRRSSCAURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

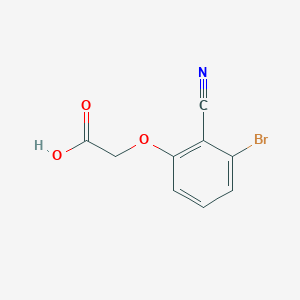
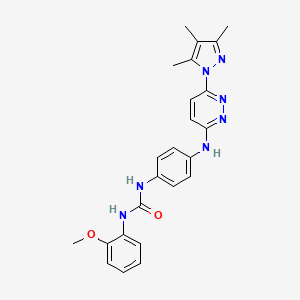
![4-[1-(2,4-Dimethylpyrimidine-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2590418.png)
![N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2590422.png)
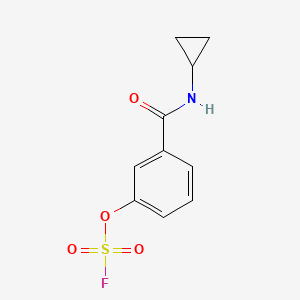

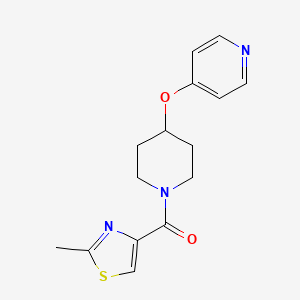
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)
![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)
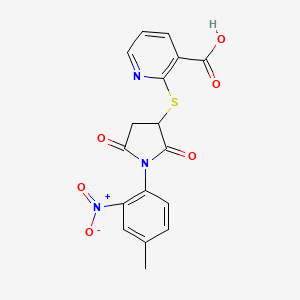
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590429.png)
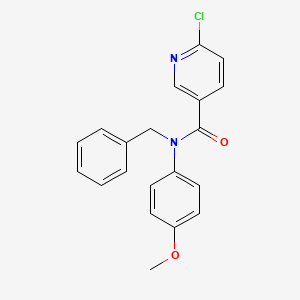

![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)